2-Methyl-3-(methylamino)butan-2-ol

Description

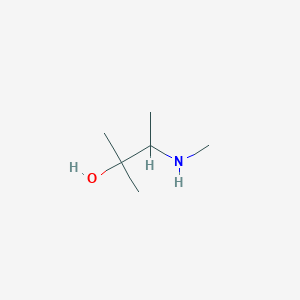

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(methylamino)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(7-4)6(2,3)8/h5,7-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHFMOBBZSGBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412274-84-1 | |

| Record name | 2-methyl-3-(methylamino)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(methylamino)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2-Methyl-3-(methylamino)butan-2-ol, a substituted amino alcohol of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental procedures in published literature, this document outlines two primary, chemically sound synthesis strategies: the ring-opening of a tetrasubstituted epoxide and the reductive amination of an α-hydroxy ketone. The proposed experimental protocols are based on established methodologies for analogous transformations.

Core Synthesis Pathways

Two principal retrosynthetic disconnections for this compound lead to readily accessible starting materials. The first approach involves the nucleophilic addition of methylamine to a tetrasubstituted epoxide, while the second relies on the reductive amination of an α-hydroxy ketone.

Pathway 1: Ring-Opening of 2,3-Dimethyl-2,3-epoxybutane with Methylamine

This pathway commences with the epoxidation of 2,3-dimethyl-2-butene to form the corresponding tetrasubstituted epoxide, 2,3-dimethyl-2,3-epoxybutane (also known as tetramethyloxirane). Subsequent nucleophilic attack by methylamine on the epoxide ring, followed by protonation, yields the target amino alcohol.

Caption: Epoxide Ring-Opening Synthesis Pathway.

Pathway 2: Reductive Amination of 3-Hydroxy-3-methyl-2-butanone

This alternative route begins with the α-hydroxy ketone, 3-hydroxy-3-methyl-2-butanone. The reaction proceeds via the formation of an imine or enamine intermediate upon condensation with methylamine. Subsequent reduction of this intermediate with a suitable reducing agent affords the desired this compound.

Caption: Reductive Amination Synthesis Pathway.

Experimental Protocols

The following are proposed, detailed experimental procedures for the two primary synthesis pathways. These protocols are based on established chemical literature for similar transformations and should be adapted and optimized as necessary.

Pathway 1: Epoxide Ring-Opening

Step 1: Synthesis of 2,3-Dimethyl-2,3-epoxybutane

-

Materials: 2,3-Dimethyl-2-butene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, saturated sodium sulfite solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2,3-dimethyl-2-butene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated sodium sulfite solution.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

-

Purify the crude product by distillation to obtain pure 2,3-dimethyl-2,3-epoxybutane.

-

Step 2: Synthesis of this compound

-

Materials: 2,3-Dimethyl-2,3-epoxybutane, methylamine (40% solution in water or as a solution in ethanol), ethanol, diethyl ether, hydrochloric acid, sodium hydroxide.

-

Procedure:

-

In a sealed pressure tube, dissolve 2,3-dimethyl-2,3-epoxybutane (1.0 eq) in ethanol.

-

Add an excess of methylamine solution (e.g., 5-10 eq).

-

Seal the tube and heat the reaction mixture to 80-100 °C for 24-48 hours. The high steric hindrance of the tetrasubstituted epoxide may necessitate elevated temperatures and prolonged reaction times.

-

After cooling to room temperature, carefully vent the pressure tube.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

-

Dissolve the residue in diethyl ether and wash with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Pathway 2: Reductive Amination

-

Materials: 3-Hydroxy-3-methyl-2-butanone, methylamine hydrochloride, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), methanol, triethylamine, hydrochloric acid, diethyl ether, sodium hydroxide.

-

Procedure:

-

To a solution of 3-hydroxy-3-methyl-2-butanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol, add triethylamine (1.2 eq) to liberate the free amine.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the pH between 6 and 7 by the dropwise addition of dilute HCl if necessary.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Quench the reaction by the careful addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Make the aqueous residue basic (pH > 10) with a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure or column chromatography.

-

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the proposed synthesis pathways. These values are estimates based on typical yields for analogous reactions reported in the literature and should be experimentally determined.

Table 1: Ring-Opening of 2,3-Dimethyl-2,3-epoxybutane with Methylamine

| Step | Reactant | Reagent | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2,3-Dimethyl-2-butene | m-CPBA | 2,3-Dimethyl-2,3-epoxybutane | DCM | 0 - RT | 4-6 | 85-95 |

| 2 | 2,3-Dimethyl-2,3-epoxybutane | Methylamine | This compound | Ethanol | 80-100 | 24-48 | 40-60 |

Table 2: Reductive Amination of 3-Hydroxy-3-methyl-2-butanone

| Reactant | Reagent | Reducing Agent | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Hydroxy-3-methyl-2-butanone | Methylamine HCl, Et₃N | NaBH₃CN or NaBH(OAc)₃ | This compound | Methanol | 0 - RT | 12-24 | 60-80 |

Characterization Data

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Resonances corresponding to two methyl groups on the carbinol carbon, a methyl group on the nitrogen, a methine proton adjacent to the nitrogen, and exchangeable protons for the hydroxyl and amine groups. |

| ¹³C NMR | Signals for the quaternary carbinol carbon, the methine carbon bearing the amino group, and the various methyl carbons. |

| IR | Broad absorption for the O-H stretch, N-H stretch, and C-N stretch. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product (117.19 g/mol ). |

Conclusion

This technical guide outlines two robust and feasible synthetic pathways for the preparation of this compound. While the ring-opening of a sterically hindered epoxide presents a more challenging transformation likely resulting in lower yields, the reductive amination of an α-hydroxy ketone offers a potentially more efficient and higher-yielding alternative. The provided experimental protocols serve as a detailed starting point for researchers to develop and optimize the synthesis of this target molecule for applications in drug discovery and development. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped chemical laboratory.

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-3-(methylamino)butan-2-ol

Disclaimer: Publicly available experimental data for 2-Methyl-3-(methylamino)butan-2-ol is limited. This guide compiles the available information and presents plausible methodologies and conceptual pathways based on the chemistry of analogous compounds.

Chemical Identity and Properties

This compound is a chiral amino alcohol. Its structure features a tertiary alcohol and a secondary amine. The following tables summarize its known identifiers and computed chemical properties.[1][2]

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 412274-84-1 |

| Molecular Formula | C₆H₁₅NO |

| Synonyms | Not available |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 117.19 g/mol | PubChem[1] |

| XLogP3 | 0.4 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 2 | PubChem (Computed) |

| Exact Mass | 117.115364 g/mol | PubChem (Computed) |

| Monoisotopic Mass | 117.115364 g/mol | PubChem (Computed) |

| Topological Polar Surface Area | 32.3 Ų | PubChem (Computed) |

| Heavy Atom Count | 8 | PubChem (Computed) |

| Complexity | 85.3 | PubChem (Computed) |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar amino alcohols. One common method involves the reductive amination of an appropriate alpha-hydroxy ketone.

Conceptual Synthesis Workflow:

References

Structural Analysis of 2-Methyl-3-(methylamino)butan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of the chemical compound 2-Methyl-3-(methylamino)butan-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from analogous compounds to predict its spectroscopic characteristics. It outlines detailed hypothetical experimental protocols for its synthesis and structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide serves as a foundational resource for researchers and professionals involved in the synthesis, characterization, and potential application of novel aminobutanol derivatives.

Introduction

This compound is a tertiary amino alcohol with potential applications in organic synthesis and as a building block for pharmacologically active molecules. Its structure, featuring both a hydroxyl and a secondary amine group, suggests the possibility of interesting chemical and biological properties. Accurate structural elucidation is the cornerstone of understanding its reactivity, and potential for drug development. This guide provides a predictive analysis of its key structural features and a methodological framework for its experimental verification.

Chemical and Physical Properties

Based on its structure and data from publicly available databases, the fundamental properties of this compound are summarized below.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C6H15NO | PubChem[1][2] |

| Molecular Weight | 117.19 g/mol | BLDpharm[3] |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C6H15NO/c1-5(7-4)6(2,3)8/h5,7-8H,1-4H3 | PubChem[1] |

| InChIKey | SOHFMOBBZSGBFW-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(C(C)(C)O)NC | PubChem[1] |

| XlogP (predicted) | 0.2 | PubChem[1] |

Predicted Spectroscopic Data

Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.9 - 1.1 | d | 3H | -CH(CH₃)- |

| ~ 1.2 - 1.4 | s | 6H | -C(CH₃)₂- |

| ~ 2.3 - 2.5 | s | 3H | -NH(CH₃) |

| ~ 2.8 - 3.0 | q | 1H | -CH(CH₃)- |

| ~ 1.5 - 2.5 (broad) | s | 1H | -OH |

| ~ 1.5 - 2.5 (broad) | s | 1H | -NH- |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 15 - 20 | -CH(CH₃)- |

| ~ 25 - 30 | -C(CH₃)₂- |

| ~ 30 - 35 | -NH(CH₃) |

| ~ 60 - 65 | -CH(NH)- |

| ~ 70 - 75 | -C(OH)- |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Broad | O-H stretch (hydrogen-bonded) |

| ~ 3350 - 3310 | Weak-Medium | N-H stretch |

| ~ 2970 - 2850 | Strong | C-H stretch (alkane) |

| ~ 1470 - 1450 | Medium | C-H bend (alkane) |

| ~ 1150 - 1050 | Strong | C-O stretch (tertiary alcohol) |

| ~ 1100 - 1000 | Medium | C-N stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 117 | Low | [M]⁺ (Molecular Ion) |

| 102 | Medium | [M - CH₃]⁺ |

| 100 | Medium | [M - OH]⁺ |

| 88 | Medium | [M - C₂H₅]⁺ |

| 58 | High | [CH₃CH=NHCH₃]⁺ (Base Peak) |

| 59 | High | [(CH₃)₂COH]⁺ |

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and structural characterization of this compound.

Proposed Synthesis Protocol: Reductive Amination

This protocol is a hypothetical procedure based on standard organic synthesis techniques for forming amino alcohols.

-

Reaction Setup: To a solution of 3-amino-2-methylbutan-2-ol (1 equivalent) in methanol in a round-bottom flask, add formaldehyde (1.2 equivalents) at 0 °C.

-

Reduction: After stirring for 30 minutes, add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Place a drop of the neat liquid sample on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-200.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a logical flow for the structural analysis of this compound.

Caption: Proposed synthesis workflow for this compound.

Caption: Logical workflow for the structural analysis of the target compound.

Biological Activity

Currently, there is no publicly available information on the biological activity or signaling pathways associated with this compound. Further research is required to explore its pharmacological potential.

Conclusion

This technical guide provides a predictive structural analysis and a framework for the experimental characterization of this compound. The presented data, while predictive, offers a solid foundation for researchers to undertake the synthesis and detailed analysis of this compound. The outlined protocols are based on established methodologies and can be adapted as needed. Future studies are warranted to investigate the biological properties of this molecule, which may unveil novel applications in medicinal chemistry and drug development.

References

- 1. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C6H15NO | CID 20691718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 412274-84-1|this compound|BLD Pharm [bldpharm.com]

- 4. (S)-(+)-2-Amino-3-methyl-1-butanol(2026-48-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Methyl-3-buten-2-ol | C5H10O | CID 8257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-3-buten-2-ol(115-18-4) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-(Methylamino)butan-2-ol | C5H13NO | CID 22335779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]

- 10. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]

Spectroscopic Profile of 2-Methyl-3-(methylamino)butan-2-ol: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Methyl-3-(methylamino)butan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectroscopic data and details the standard experimental protocols for acquiring such data.

Predicted Mass Spectrometry Data

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented in Table 1. This data is valuable for the initial identification of the compound in mass spectrometry analyses.

| Adduct | Predicted m/z |

| [M+H]+ | 118.1226 |

| [M+Na]+ | 140.1046 |

| [M+K]+ | 156.0785 |

| [M+NH4]+ | 135.1492 |

| [M-H]- | 116.1081 |

Table 1: Predicted Mass Spectrometry Data for this compound.

Expected Spectroscopic Features

Based on the chemical structure of this compound, the following spectral characteristics are anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. This would include signals for the two methyl groups attached to the tertiary carbon, the methyl group attached to the nitrogen, the methine proton, the amine proton, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of their neighboring groups.

-

¹³C NMR: The carbon-13 NMR spectrum would display signals for each of the unique carbon atoms in the molecule. This includes the two carbons of the tertiary alcohol moiety, the methine carbon, the carbon of the N-methyl group, and the carbons of the two other methyl groups.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretching band, typical for alcohols.

-

An N-H stretching band for the secondary amine.

-

C-H stretching bands for the aliphatic methyl and methine groups.

-

A C-O stretching band for the tertiary alcohol.

-

N-H bending and C-N stretching vibrations.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to determine the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small quantity of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: The sample is placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at a specific frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). An appropriate ionization technique is used, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: A diagram illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

2-Methyl-3-(methylamino)butan-2-ol CAS number lookup

CAS Number: 412274-84-1

This technical guide serves to provide available information on the chemical compound 2-Methyl-3-(methylamino)butan-2-ol for researchers, scientists, and drug development professionals.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 412274-84-1 | BLDpharm[2] |

| Molecular Formula | C6H15NO | PubChem[1] |

| Molecular Weight | 117.19 g/mol | BLDpharm[2] |

| SMILES | CC(C(C)(C)O)NC | PubChem[1] |

Availability of Technical Data

A comprehensive search of scientific literature and chemical databases reveals a significant scarcity of in-depth technical information for this compound. While the compound is commercially available and its basic chemical identifiers are documented, there is a notable absence of published research pertaining to its biological activity, experimental protocols, and potential signaling pathways.

The information that is available is primarily limited to supplier specifications and entries in chemical databases, which do not provide the level of detail required for a comprehensive technical whitepaper. Searches for synthesis protocols, biological activity data, and research articles specifically mentioning this compound or its CAS number (412274-84-1) did not yield any substantive experimental studies.

Logical Relationship of Available Information

Due to the lack of detailed experimental data, a logical workflow for a researcher interested in this compound would begin with basic characterization and screening.

Initial research workflow for a novel compound.

Conclusion

While this compound is a defined chemical entity with the CAS number 412274-84-1, there is a significant lack of publicly available scientific data. Therefore, it is not possible to provide a detailed in-depth technical guide with quantitative data, experimental protocols, or signaling pathway diagrams as requested. The information presented here is based on the limited data available from chemical suppliers and databases. Further research would be required to elucidate the properties and potential applications of this compound.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Methyl-3-(methylamino)butan-2-ol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the mechanism of action of the chemical compound 2-Methyl-3-(methylamino)butan-2-ol. Following a comprehensive review of publicly available scientific literature and patent databases, it has been determined that there is currently no documented information regarding the specific mechanism of action, pharmacological properties, or biological activity of this compound. This document outlines the search methodology and the findings, concluding with the present lack of data in the field.

Introduction

This compound is a chemical entity with the molecular formula C6H15NO. Its structure is characterized by a butane backbone with a hydroxyl group at position 2, a methyl group also at position 2, and a methylamino group at position 3. The presence of both a tertiary alcohol and a secondary amine functional group suggests potential for biological activity. This guide was initiated to provide a detailed technical overview of its core mechanism of action for researchers and professionals in drug development.

Basic chemical information for this compound is available in public databases such as PubChem, which provide details on its structure, molecular weight, and other physicochemical properties[1]. However, these entries do not contain any information regarding its biological function.

Search Methodology

A multi-pronged search strategy was employed to locate any available data on the mechanism of action of this compound. The search encompassed a wide range of scientific and patent databases, including but not limited to:

-

Scientific Literature Databases: Google Scholar, PubMed, Scopus, Web of Science.

-

Chemical Databases: PubChem, ChemSpider, CAS SciFinder.

-

Patent Databases: Google Patents, USPTO, Espacenet.

The search queries included the compound's name, synonyms, and CAS number (49675-17-6), in combination with terms such as "mechanism of action," "pharmacology," "biological activity," "in vitro," "in vivo," "receptor binding," and "enzyme inhibition."

Findings

Despite an exhaustive search, no peer-reviewed scientific articles, conference proceedings, or clinical trial data detailing the mechanism of action of this compound were identified. The scientific literature is silent on its pharmacological targets, signaling pathways, and overall effects on biological systems.

The patent literature was also extensively reviewed. While the compound is mentioned in a number of patents, these references are typically in the context of chemical synthesis methodologies or as part of large combinatorial libraries, without any specific disclosure of its biological activity or mechanism of action. The patents found did not contain any pharmacological data, such as binding affinities, IC50 values, or efficacy in disease models.

Analysis of Structurally Similar Compounds

In the absence of direct data, an analysis of structurally similar compounds was considered. Compounds such as 3-(Methylamino)butan-2-ol and other amino alcohols were investigated to determine if a potential mechanism could be inferred. However, due to the significant impact that small structural changes can have on biological activity, any extrapolation of the mechanism of action from analogous compounds would be highly speculative and scientifically unsound without direct experimental evidence for this compound.

Conclusion

This technical guide concludes that there is no publicly available information on the mechanism of action of this compound. The lack of data across both the scientific and patent landscapes indicates that the biological effects of this compound have not been a subject of published research.

For researchers, scientists, and drug development professionals, this represents a completely unexplored area. Any investigation into the biological properties of this compound would be novel and would require foundational in vitro and in vivo studies to first identify any biological activity and subsequently elucidate its mechanism of action.

Future Directions

To determine the mechanism of action of this compound, the following experimental workflow is proposed:

Caption: Proposed experimental workflow for determining the mechanism of action.

This workflow would begin with broad screening to identify any biological effects, followed by target identification and detailed mechanistic studies. Until such research is conducted and published, the mechanism of action of this compound will remain unknown.

References

An In-Depth Technical Guide on the Stability and Degradation of 2-Methyl-3-(methylamino)butan-2-ol

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Stability and Degradation Profile of 2-Methyl-3-(methylamino)butan-2-ol

This document aims to provide a thorough technical guide on the stability and degradation of the chemical compound this compound. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data on the stability, degradation pathways, and forced degradation studies for this particular molecule.

While basic chemical and physical properties for this compound, such as its CAS number (412274-84-1) and molecular formula (C6H15NO), are documented, detailed experimental data regarding its stability under various stress conditions (e.g., pH, temperature, light, oxidation) are not available in the reviewed sources.[1][2][3] Consequently, it is not possible to provide quantitative data, detailed experimental protocols, or established degradation pathways at this time.

For a structurally related compound, 3-Amino-3-methyl-2-butanol, the safety data sheet explicitly states "no data available" for key stability and reactivity parameters, including reactivity, chemical stability, and hazardous decomposition products.[4] This further underscores the general scarcity of stability information for this class of compounds in the public domain.

Information was found concerning the atmospheric degradation of a different, but structurally related molecule, 2-methyl-3-buten-2-ol.[5] This process is initiated by hydroxyl radicals and is relevant to environmental chemistry but does not directly inform on the stability of this compound in pharmaceutical or laboratory settings.

Given the absence of specific stability and degradation data, the following sections, which would typically form the core of such a technical guide, cannot be populated with the required detailed information.

Stability Profile

A comprehensive stability profile of a compound requires data from forced degradation studies under various conditions. As no such studies for this compound have been identified, a quantitative summary of its stability cannot be provided.

Degradation Pathways

The identification of degradation products and the elucidation of degradation pathways are critical for understanding a molecule's stability. Without experimental data from stress testing, the degradation pathways of this compound remain uncharacterized.

Experimental Protocols

Detailed methodologies for conducting stability and degradation studies are essential for reproducibility and comparison. The absence of published studies means that no established experimental protocols can be cited or described for this specific compound.

Data Presentation

Due to the lack of quantitative data from stability and degradation studies, no tables summarizing this information can be presented.

Visualization of Pathways and Workflows

As no degradation pathways or experimental workflows for the stability testing of this compound have been described in the available literature, no corresponding diagrams can be generated.

There is a clear gap in the scientific literature regarding the stability and degradation of this compound. For researchers, scientists, and drug development professionals working with this compound, it will be necessary to conduct dedicated stability and forced degradation studies to establish its chemical robustness and identify potential degradation products. Such studies would be crucial for determining appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.

Future research in this area would be highly valuable to the scientific community and would enable the creation of a comprehensive technical guide as originally intended. We recommend that any organization working with this compound considers initiating these studies to ensure the quality, safety, and efficacy of any related products.

References

An In-depth Technical Guide to the Solubility of 2-Methyl-3-(methylamino)butan-2-ol

Abstract: This technical guide addresses the solubility characteristics of 2-Methyl-3-(methylamino)butan-2-ol, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound in public literature, this document provides a comprehensive framework for its solubility assessment. The guide includes a detailed, generalized experimental protocol for determining solubility in various solvents, a discussion of the physicochemical factors governing the solubility of amino alcohols, and comparative solubility data for structurally analogous compounds. Furthermore, this guide presents visual workflows and logical diagrams to aid in the experimental design and interpretation of results.

Introduction

This compound is an organic compound featuring both a tertiary alcohol and a secondary amine functional group. This bifunctional nature imparts specific physicochemical properties that are critical for its application in various research and development contexts, particularly in drug discovery and material science. The solubility of a compound is a fundamental parameter that influences its bioavailability, formulation, and reaction kinetics. Understanding its behavior in different solvent systems—ranging from polar protic to nonpolar aprotic—is therefore essential for its effective utilization.

This guide provides a foundational understanding of the solubility of this compound. While specific quantitative data for this compound is not extensively documented, the principles and methodologies outlined herein offer a robust approach for its empirical determination and theoretical estimation.

Physicochemical Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent. The general principle of "like dissolves like" provides a preliminary assessment.[1][2]

-

Polarity and Hydrogen Bonding: The presence of a hydroxyl (-OH) group and a secondary amine (-NH) group makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor. These groups are expected to facilitate high solubility in polar protic solvents like water and ethanol through strong intermolecular hydrogen bonds.[3] Most amino alcohols are highly water-soluble due to these hydrophilic groups.[3]

-

Molecular Structure: The molecule possesses a compact, branched alkyl backbone (a six-carbon chain). While the functional groups promote polarity, the hydrocarbon portion contributes to nonpolar character. This dual nature suggests some degree of solubility in less polar solvents. However, larger molecules can be more difficult for solvent molecules to surround and dissolve.[4]

-

Effect of pH: The secondary amine group is basic and can be protonated in acidic solutions to form a more soluble ammonium salt.[4][5] Conversely, in strongly basic solutions, the compound will remain in its less charged form. Therefore, the solubility in aqueous media is expected to be highly dependent on pH, increasing significantly in acidic conditions.[4][5]

Logical Diagram of Solubility Influences

The following diagram illustrates the relationship between the molecular properties of this compound and its expected solubility in different solvent classes.

Caption: Factors Influencing Solubility of this compound.

Experimental Protocol for Solubility Determination

This section provides a standardized protocol for determining the solubility of this compound. The shake-flask method is described, which is a reliable technique for measuring equilibrium solubility.[2][6]

Materials and Equipment

-

Compound: this compound (purity >98%)

-

Solvents:

-

Deionized Water

-

Ethanol (ACS grade)

-

Acetone (ACS grade)

-

Ethyl Acetate (ACS grade)

-

Hexane (ACS grade)

-

0.1 M Hydrochloric Acid

-

0.1 M Sodium Hydroxide

-

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

-

Experimental Procedure

-

Preparation:

-

Set the thermostatic shaker to the desired temperature (e.g., 25 °C).

-

Prepare stock solutions of the compound for analytical calibration if required.

-

Develop and validate an analytical method (e.g., HPLC, GC) to accurately quantify the concentration of the compound.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The goal is to have undissolved solid remaining at equilibrium.

-

Record the exact mass of the compound added.

-

Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

-

Equilibration:

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.

-

Centrifuge the vials to sediment the undissolved solid.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particulates.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using the pre-validated HPLC or GC method to determine the concentration of the dissolved compound.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L) using the measured concentration and the dilution factor.

-

Perform each experiment in triplicate to ensure reproducibility.

-

Experimental Workflow Diagram

Caption: Experimental Workflow for Solubility Determination.

Comparative Solubility Data

| Compound Name | Structure | Solvent | Solubility | Reference |

| 2-Methylbutan-2-ol | C₅H₁₂O | Water | Soluble in 8 parts water | [7] |

| Ethanol | Miscible | [7] | ||

| Acetone | Miscible | [7] | ||

| 3-Methylbutan-2-ol | C₅H₁₂O | Water | 59 g/L | [8] |

| Ethanol | Miscible | [8] | ||

| 2-Methyl-3-buten-2-ol | C₅H₁₀O | Water | 19 g/100mL (good) | [9] |

| 2-Methyl-3-butyn-2-ol | C₅H₈O | Water | Miscible | [3] |

| Amino Alcohols (General) | R-CH(NH₂)-CH(OH)-R' | Water | Generally highly soluble | [3] |

| L-Valine (an amino acid) | C₅H₁₁NO₂ | Water | High | [10] |

| Ethanol | Lower than in water | [10] | ||

| Acetone | Very Low | [10] |

Note: The data presented is for comparative purposes only and may not be directly predictive of the solubility of this compound.

The data for analogous compounds support the theoretical predictions. Small alcohols with similar carbon counts show moderate to high water solubility, which decreases as the hydrocarbon character increases. The presence of a nitrogen-containing group, as in amino acids, generally maintains high water solubility but this is significantly reduced in less polar organic solvents like ethanol and acetone.[10]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data is sparse, the provided theoretical background, a detailed experimental protocol, and comparative data for analogous compounds offer a solid foundation for researchers, scientists, and drug development professionals. The bifunctional nature of the molecule suggests high solubility in polar protic and acidic aqueous solvents, with diminishing solubility in less polar environments. The outlined experimental workflow provides a clear path for the empirical validation of these predictions. Future experimental studies are encouraged to populate the public domain with quantitative solubility data for this and similar compounds.

References

- 1. chem.ws [chem.ws]

- 2. google.com [google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-3-(methylamino)butan-2-ol: A Compound Awaiting Discovery and Characterization

Despite a comprehensive search of scientific literature and chemical databases, it has been determined that 2-Methyl-3-(methylamino)butan-2-ol is a compound with a significant lack of published research. While its chemical structure and basic identifiers are cataloged, there is no available information regarding its discovery, history of synthesis, experimental data, or biological activity. This technical guide serves to highlight the current void in knowledge surrounding this molecule and to propose potential avenues for future research based on the analysis of structurally similar compounds.

Physicochemical Properties and Identifiers

While experimental data is absent from the scientific record, computational predictions provide a basic profile of this compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₁₅NO | PubChem |

| Molecular Weight | 117.19 g/mol | PubChem |

| CAS Number | 412274-84-1 | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CC(C(C)(C)O)NC | PubChem |

| Predicted LogP | 0.6 | PubChem |

| Predicted Boiling Point | 157.8 ± 25.0 °C | PubChem |

| Predicted Density | 0.886 ± 0.06 g/cm³ | PubChem |

Potential Synthetic Pathways

The synthesis of this compound has not been explicitly described in the literature. However, based on established organic chemistry principles for the formation of amino alcohols, a hypothetical synthetic route can be proposed. A plausible approach would involve the reductive amination of a suitable keto-alcohol precursor.

Hypothetical Experimental Protocol: Reductive Amination

This proposed protocol is based on general methods for the synthesis of similar amino alcohols and has not been specifically tested for this compound.

Materials:

-

3-Hydroxy-3-methyl-2-butanone

-

Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acid catalyst (optional, e.g., acetic acid)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve 3-hydroxy-3-methyl-2-butanone in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of methylamine to the flask. The molar ratio of methylamine to the ketone should be optimized, but a slight excess of the amine is typically used.

-

If required, add a catalytic amount of acetic acid to facilitate the formation of the intermediate imine/enamine.

-

Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the iminium ion intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent to the mixture. The choice of reducing agent will dictate the specific conditions and work-up procedure. For example, if using sodium borohydride, the reaction is typically run in an alcoholic solvent.

-

After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by carefully adding water or a dilute acid solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Caption: Hypothetical synthesis of this compound.

Potential Biological Activity and Signaling Pathways

There is no information regarding the biological activity of this compound. The presence of a tertiary alcohol and a secondary amine group suggests that the molecule could potentially interact with various biological targets. However, without experimental data, any discussion of its effects on signaling pathways would be purely speculative.

Future research in this area could involve screening the compound for activity in a variety of assays, such as:

-

Receptor binding assays for common neurotransmitter receptors (e.g., adrenergic, dopaminergic, serotonergic receptors).

-

Enzyme inhibition assays.

-

Antimicrobial or cytotoxic assays.

Conclusion and Future Directions

This compound represents a molecule that is known to exist but remains uncharacterized in the scientific literature. This presents an opportunity for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and pharmacology. The primary steps to advance the understanding of this compound would be:

-

Development and optimization of a reliable synthetic protocol.

-

Thorough characterization of its physicochemical properties through experimental measurements.

-

Comprehensive screening for biological activity to identify potential therapeutic applications.

The information presented in this guide is intended to be a starting point for researchers interested in exploring this unknown chemical entity. The lack of existing data underscores the vastness of chemical space that remains to be explored and the potential for new discoveries even among relatively simple organic molecules.

Methodological & Application

Synthesis of 2-Methyl-3-(methylamino)butan-2-ol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Methyl-3-(methylamino)butan-2-ol, a novel amino alcohol with potential applications in pharmaceutical and materials science. The outlined synthetic route is a two-step process involving the epoxidation of 3,3-dimethyl-1-butene followed by the regioselective ring-opening of the resulting epoxide with methylamine.

Experimental Protocols

Step 1: Synthesis of 3,3-Dimethyl-1,2-epoxybutane

This procedure details the epoxidation of 3,3-dimethyl-1-butene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

3,3-Dimethyl-1-butene

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium sulfite solution (Na₂SO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethyl-1-butene (1.0 eq) in dichloromethane (approx. 0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude epoxide.

Step 2: Synthesis of this compound

This protocol describes the nucleophilic ring-opening of 3,3-dimethyl-1,2-epoxybutane with methylamine.

Materials:

-

3,3-Dimethyl-1,2-epoxybutane (from Step 1)

-

Methylamine (40% solution in water or as a solution in ethanol)

-

Ethanol or Methanol

-

Pressure vessel or sealed tube

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

In a pressure vessel, dissolve the crude 3,3-dimethyl-1,2-epoxybutane (1.0 eq) in ethanol or methanol (approx. 0.3 M).

-

Add an excess of methylamine solution (3.0-5.0 eq) to the vessel.

-

Seal the vessel and heat the reaction mixture to 60-80 °C for 12-24 hours.

-

Monitor the reaction for the consumption of the epoxide by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that these are illustrative values and actual results may vary.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3,3-Dimethyl-1-butene | C₆H₁₂ | 84.16 | Starting Material |

| 3,3-Dimethyl-1,2-epoxybutane | C₆H₁₂O | 100.16 | Intermediate |

| This compound | C₆H₁₅NO | 117.19 | Final Product |

Table 2: Illustrative Reaction Parameters and Outcomes

| Parameter | Step 1: Epoxidation | Step 2: Ring-Opening |

| Reaction Time | 4-6 hours | 12-24 hours |

| Temperature | 0 °C to RT | 60-80 °C |

| Illustrative Yield | 85-95% | 70-85% |

| Purity (Post-Puri.) | >95% (GC-MS) | >98% (¹H NMR) |

Visualizations

Synthetic Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Logical Relationship of the Synthesis

This diagram shows the logical progression from starting materials to the final product.

Caption: Logical progression of the synthesis.

Application Notes and Protocols for the Purification of 2-Methyl-3-(methylamino)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Methyl-3-(methylamino)butan-2-ol. The following methods are based on standard laboratory techniques applicable to amino alcohols and are intended to provide a starting point for process development and optimization.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical synthesis and as a building block in organic chemistry. The purity of this compound is critical for its intended use, necessitating effective purification strategies. This document outlines three common purification methods: vacuum distillation, recrystallization, and column chromatography. The choice of method will depend on the nature of the impurities, the required purity level, and the scale of the purification.

Purification Methods

Vacuum Distillation

Vacuum distillation is a suitable method for purifying thermally stable liquids with relatively low boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing potential degradation at higher temperatures. This method is effective for removing non-volatile impurities and other volatile components with significantly different boiling points.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable hot solvent and then allowing it to cool, the desired compound crystallizes out, leaving impurities behind in the solution.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating compounds with similar polarities and for achieving very high purity levels.

Quantitative Data Summary

The following table summarizes representative data for the purification of this compound using the described methods. These values are illustrative and may vary depending on the specific experimental conditions and the nature of the crude material.

| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |

| Vacuum Distillation | 85 | 98 | 75 | Pressure: 10 mmHg, Collection Temp: 80-85 °C |

| Recrystallization | 90 | >99 | 85 | Solvent: Acetone/Hexane, Temp: 50°C to -5°C |

| Column Chromatography | 95 | >99.5 | 60 | Stationary Phase: Silica Gel, Mobile Phase: Dichloromethane/Methanol (95:5) |

Experimental Protocols

Protocol for Vacuum Distillation

Objective: To purify this compound by removing non-volatile impurities and solvents with different boiling points.

Materials:

-

Crude this compound

-

Round-bottom flask

-

Short path distillation head with condenser and collection flask

-

Heating mantle with stirrer

-

Vacuum pump and pressure gauge

-

Cold trap (e.g., with dry ice/acetone)

Procedure:

-

Assemble the distillation apparatus as shown in the workflow diagram. Ensure all joints are properly sealed with vacuum grease.

-

Place the crude this compound into the round-bottom flask.

-

Connect the apparatus to the vacuum pump with a cold trap in between.

-

Slowly reduce the pressure to approximately 10 mmHg.

-

Begin heating the flask while stirring.

-

Collect the fraction that distills at a stable temperature, expected to be in the range of 80-85 °C at 10 mmHg.

-

Once the desired fraction is collected, turn off the heating and allow the system to cool before slowly releasing the vacuum.

-

Analyze the purity of the collected fraction using appropriate analytical methods (e.g., GC-MS, NMR).

Application Note: Quantification of 2-Methyl-3-(methylamino)butan-2-ol in Pharmaceutical Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantification of 2-Methyl-3-(methylamino)butan-2-ol in pharmaceutical preparations. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high specificity and low detection limits, making it suitable for trace-level analysis in complex matrices. This document provides a comprehensive experimental protocol, data presentation, and a visual representation of the analytical workflow.

Introduction

This compound is a secondary amine that may be present as an impurity or a synthetic intermediate in active pharmaceutical ingredients (APIs). Due to the potential for amines to form nitrosamines, which are classified as probable human carcinogens, regulatory bodies require strict control over their presence in pharmaceutical products.[1] Consequently, robust and sensitive analytical methods are crucial for the accurate quantification of such compounds. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a powerful technique for the analysis of organic molecules in complex mixtures due to its high selectivity and sensitivity.

Analytical Method Performance

The following table summarizes typical performance characteristics for the analysis of small amine compounds using LC-MS/MS, based on literature for similar analytes. These values can be used as a benchmark for method validation.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.001 - 0.015 µg/mL[1][2] |

| Limit of Quantification (LOQ) | 0.003 - 0.048 µg/mL[1][2] |

| Linearity Range (R²) | > 0.99[2] |

| Recovery | 70 - 130%[1] |

| Repeatability (%RSD) | < 15%[1] |

Experimental Protocol

This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

Materials and Reagents

-

This compound reference standard (Purity ≥ 98%)

-

Internal Standard (IS), e.g., a structurally similar amine with a different mass

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Sample matrix (e.g., placebo formulation, API)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Preparation of Standards and Samples

-

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

-

Working Standards: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of calibration standards ranging from approximately 0.001 µg/mL to 1 µg/mL.

-

Sample Preparation:

-

Accurately weigh a portion of the sample (e.g., 100 mg of ground tablet or API).

-

Add a defined volume of extraction solvent (e.g., 10 mL of 50:50 acetonitrile:water with 0.1% formic acid).

-

Spike with the internal standard at a constant concentration.

-

Vortex for 5 minutes, then sonicate for 15 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Conditions

-

LC Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point.[3]

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient Elution:

Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.[3]

-

MS Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

-

MS Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion ([M+H]⁺) for this compound (C6H15NO, MW: 117.19) would be m/z 118.2. Product ions would need to be determined by infusing the standard into the mass spectrometer. A hypothetical transition could be monitored, for example, 118.2 -> 72.1 (representing a characteristic fragment). The specific transitions for the analyte and internal standard must be optimized.

Data Analysis

-

Integrate the peak areas for the analyte and the internal standard in the chromatograms.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship of the analytical instrumentation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in pharmaceutical samples. The high selectivity of tandem mass spectrometry minimizes interferences from the sample matrix, ensuring accurate and reliable results. This method is suitable for quality control laboratories and research settings involved in drug development and safety assessment. For some amine compounds that show poor retention in reversed-phase liquid chromatography, derivatization can be employed to improve their chromatographic behavior.[2][4]

References

- 1. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 2-Methyl-3-(methylamino)butan-2-ol as a building block in organic synthesis

Application Notes and Protocols for 2-Methyl-3-(methylamino)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a vicinal amino alcohol, a class of organic compounds characterized by amino and hydroxyl groups attached to adjacent carbon atoms. While specific literature on this particular molecule is limited, its structural motif is of significant interest in organic synthesis and medicinal chemistry. Vicinal amino alcohols are prevalent in natural products, pharmaceuticals, and serve as valuable chiral ligands and catalysts in asymmetric synthesis.[1] This document provides potential applications and generalized experimental protocols for this compound by drawing analogies from the well-established chemistry of related vicinal amino alcohols.

Disclaimer: The following protocols are illustrative and based on general methods for analogous compounds. Optimization of reaction conditions is likely necessary for this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the ring-opening of a suitable epoxide with methylamine. This is a common and effective method for the synthesis of vicinal amino alcohols.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Epoxidation of 2,3-Dimethyl-2-butene

-

Dissolve 2,3-dimethyl-2-butene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM to the flask.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dimethyl-2,3-epoxybutane.

Step 2: Ring-opening of 2,3-Dimethyl-2,3-epoxybutane

-

In a sealed tube, dissolve the crude 2,3-dimethyl-2,3-epoxybutane (1.0 eq) in a suitable solvent such as ethanol.

-

Add an excess of methylamine (e.g., a 40% solution in water, 3-5 eq).

-

Heat the mixture at a temperature ranging from 60 to 100 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess methylamine under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

Application 1: Chiral Ligand in Asymmetric Synthesis

Vicinal amino alcohols are widely used as chiral ligands in a variety of asymmetric transformations, including the addition of organozinc reagents to aldehydes. Assuming an enantiomerically pure form of this compound is available, it could be employed in such reactions.

Caption: Workflow for asymmetric addition of diethylzinc to an aldehyde.

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

-

To a solution of this compound (0.1 eq) in anhydrous toluene at 0 °C, add diethylzinc (1.2 eq, 1.0 M in hexanes) dropwise under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add benzaldehyde (1.0 eq) dropwise.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to yield the chiral secondary alcohol.

-

Determine the enantiomeric excess (ee) by chiral HPLC.

Representative Data for Analogous Reactions

The following table presents data from the literature for the asymmetric addition of diethylzinc to aldehydes using different vicinal amino alcohol ligands. This illustrates the expected range of yields and enantioselectivities.

| Ligand (Analogous Vicinal Amino Alcohol) | Aldehyde | Yield (%) | ee (%) |

| (1R,2S)-(-)-N-Methylephedrine | Benzaldehyde | 95 | 94 |

| (S)-Diphenylprolinol | Benzaldehyde | 98 | 97 |

| N,N-Dibutylnorephedrine | Benzaldehyde | 92 | 85 |

Application 2: Building Block for Heterocyclic Synthesis

The bifunctional nature of this compound makes it a useful precursor for the synthesis of heterocyclic compounds, such as oxazolidines. These heterocycles can be valuable intermediates in the synthesis of more complex molecules.

Experimental Protocol: Synthesis of a Substituted Oxazolidine

-

In a round-bottom flask, combine this compound (1.0 eq) and a ketone or aldehyde (e.g., acetone, 1.1 eq).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

If necessary, use a Dean-Stark apparatus to remove the water formed during the reaction.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Neutralize the catalyst with a mild base (e.g., triethylamine).

-

Purify the resulting oxazolidine by distillation or column chromatography.

Representative Data for Oxazolidine Formation

| Amino Alcohol | Carbonyl Compound | Catalyst | Yield (%) |

| Ethanolamine | Formaldehyde | None | >90 |

| (S)-Phenylalaninol | Acetone | p-TSA | 85 |

| 2-Amino-2-methyl-1-propanol | Benzaldehyde | p-TSA | 92 |

Application 3: Use in Drug Discovery

The vicinal amino alcohol motif is present in numerous biologically active compounds. This compound can serve as a scaffold to be elaborated into potential drug candidates. For instance, the secondary amine can be acylated or alkylated to generate a library of derivatives for biological screening.

Caption: Diversification of the this compound scaffold.

General Protocol: N-Acylation

-

Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in an aprotic solvent like DCM at 0 °C.

-

Slowly add the desired acyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography.

This general procedure can be adapted for various acyl chlorides, sulfonyl chlorides, and other electrophiles to generate a diverse set of compounds for further investigation in drug development programs.

References

Application Notes and Protocols: 2-Methyl-3-(methylamino)butan-2-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-(methylamino)butan-2-ol is a chiral amino alcohol that holds potential as a valuable building block in medicinal chemistry. Its structural features, including a tertiary alcohol and a secondary N-methylated amine, make it an attractive scaffold for the synthesis of novel therapeutic agents. The chirality of the molecule allows for stereoselective interactions with biological targets, a crucial aspect in modern drug design. The N-methylation can enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2][3]

These application notes provide a hypothetical framework for the utilization of this compound in a drug discovery program, focusing on its potential as a scaffold for the development of kinase inhibitors. Kinases are a class of enzymes often implicated in cancer and inflammatory diseases, making them a significant target for therapeutic intervention.

Potential Application: Scaffold for Kinase Inhibitors

The 1,2-amino alcohol motif is a key structural feature in numerous biologically active compounds and approved drugs.[4] The hydroxyl and amino groups can serve as crucial hydrogen bond donors and acceptors for interaction with the hinge region of a kinase active site. The tertiary butyl-like group can be oriented towards solvent-exposed regions or hydrophobic pockets, providing a vector for further chemical modification to improve potency and selectivity.

This document outlines a hypothetical workflow for synthesizing a small library of compounds based on the this compound scaffold and screening them for activity against a panel of cancer-related kinases.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is outlined below. This protocol is a general representation based on known methods for amino alcohol synthesis.

Scheme 1: Synthesis of this compound

Caption: A general synthetic workflow for the preparation of this compound.

Protocol:

-